1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride
Description
1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride (CAS: 1823902-83-5) is a spirocyclic compound featuring a seven-membered bicyclic structure with two nitrogen atoms and a methyl substituent. Its molecular formula is C₆H₁₄Cl₂N₂, with a molecular weight of 185.09 g/mol and an MDL number of MFCD27664932 .
Properties
IUPAC Name |
1-methyl-1,6-diazaspiro[3.3]heptane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-3-2-6(8)4-7-5-6;;/h7H,2-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJQOMCZFAQCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC12CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride typically involves the reaction of 1,6-diazaspiro[3.3]heptane with methylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The dihydrochloride salt is formed by treating the resulting product with hydrochloric acid.
Industrial Production Methods
Industrial production of 1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
Chemistry
1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating complex organic molecules.
- Reactions :
- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Reducing agents like lithium aluminum hydride can convert it into amines or alcohols.
- Substitution : It can undergo nucleophilic substitutions, allowing the introduction of various functional groups.
Biology
In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its spiro structure allows it to interact with specific molecular targets, modulating their activity.
- Mechanism of Action : The compound forms stable complexes with enzymes or receptors, influencing their functions. Studies have indicated potential effects on neurotransmitter systems and possible anti-cancer properties through modulation of signaling pathways involved in cell proliferation and apoptosis.
Medicine
Research has investigated the therapeutic properties of 1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride, particularly its antimicrobial and anticancer activities.
- Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against certain tumor cultures, suggesting its potential use in cancer therapy .
Industry
The compound is also being explored for applications in developing new materials and chemical processes due to its stability and reactivity.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile reactivity allows for complex molecule formation |
| Biology | Study of enzyme mechanisms | Influences neurotransmitter systems; potential anti-cancer properties |
| Medicine | Therapeutic investigations | Exhibited cytotoxicity against tumor cultures |
| Industry | Material development | Stability makes it suitable for new chemical processes |
Mechanism of Action
The mechanism of action of 1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 1-methyl-1,6-diazaspiro[3.3]heptane dihydrochloride with three analogous compounds:
Key Observations :
- Salt Form : The dihydrochloride form enhances aqueous solubility compared to free bases, critical for in vitro assays .
Research Findings and Trends
Pharmacokinetic Advantages
Spiro[3.3]heptane systems exhibit improved metabolic stability over linear amines due to restricted rotation, reducing cytochrome P450-mediated degradation. For example, the target compound’s half-life in hepatic microsomes exceeds that of non-spiro analogues by >50% .
Biological Activity
1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride is a heterocyclic compound characterized by its unique spiro structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride features a spiro configuration that contributes to its stability and reactivity. The compound's molecular formula is C₇H₁₃Cl₂N₂, and it is typically synthesized via the reaction of 1,6-diazaspiro[3.3]heptane with methylating agents under controlled conditions to form the dihydrochloride salt.
The biological activity of 1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. Studies have indicated that it may influence neurotransmitter systems and exhibit potential anti-cancer properties by altering signaling pathways involved in cell proliferation and apoptosis .
Antimicrobial Activity
Research has demonstrated that 1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
The compound has been investigated for its anticancer effects, particularly in relation to its ability to induce apoptosis in cancer cells. Preliminary studies indicate that it may inhibit tumor growth by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway. Further research is needed to elucidate the specific mechanisms involved and to assess its efficacy in vivo .
Research Findings and Case Studies
Several studies have explored the biological activity of 1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride:
Comparison with Related Compounds
When compared to structurally similar compounds such as 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride, 1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride exhibits distinct biological properties due to differences in their chemical structures. The presence of the methyl group at the 1-position enhances its reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
